molecular formula C19H21NO4S2 B2452054 (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine CAS No. 1448140-50-8

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine

Cat. No. B2452054
CAS RN: 1448140-50-8
M. Wt: 391.5
InChI Key: GOBNUOUXVSKUMZ-FYWRMAATSA-N
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Description

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine, also known as Compound E, is a chemical compound that belongs to the pyrrolidine sulfonamide family. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrolidine derivatives are known to be involved in a variety of biological activities .

Scientific Research Applications

Organocatalysis

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine and its derivatives have been employed in organocatalysis. A study by Singh et al. (2013) describes the use of a related pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, leading to the synthesis of various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Synthesis of HIV-1 Replication Inhibitors

In the field of medicinal chemistry, derivatives of this compound have been identified as potent HIV-1 replication inhibitors. Kim et al. (2014) reported the synthesis and biological evaluation of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds, highlighting their potential as lead compounds in HIV-1 treatment (Kim et al., 2014).

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have also been explored. Zareef et al. (2008) synthesized novel 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones and evaluated their antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Synthesis of Aromatic and Heteroaromatic Derivatives

Bianchi et al. (2003) explored the use of a derivative of this compound in a ring-opening/ring-forming protocol, leading to the synthesis of ring-fused aromatic and heteroaromatic compounds. This process involves a thermal electrocyclic rearrangement followed by a beta-elimination to aromatize the newly formed cyclohexadienic ring (Bianchi et al., 2003).

properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-13,15,18H,7,10,14,16H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBNUOUXVSKUMZ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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